molecular formula C34H47N3O9 B13389521 Boc-DL-Asp(OBn)-DL-Lys(Cbz)-OtBu

Boc-DL-Asp(OBn)-DL-Lys(Cbz)-OtBu

Cat. No.: B13389521
M. Wt: 641.8 g/mol
InChI Key: SVNKEDMVAQBLLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-DL-Asp(OBn)-DL-Lys(Cbz)-OtBu: is a synthetic compound used primarily in peptide synthesis. It is composed of two amino acids, aspartic acid and lysine, each protected by specific groups to prevent unwanted reactions during synthesis. The compound is characterized by the presence of tert-butoxycarbonyl (Boc), benzyl ester (OBn), benzyloxycarbonyl (Cbz), and tert-butyl ester (OtBu) protecting groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-DL-Asp(OBn)-DL-Lys(Cbz)-OtBu involves multiple steps:

    Protection of Aspartic Acid: DL-aspartic acid is first protected by reacting with tert-butoxycarbonyl (Boc) to form Boc-DL-aspartic acid. This reaction typically occurs in an organic solvent such as dimethylformamide.

    Formation of Benzyl Ester: The Boc-DL-aspartic acid is then reacted with benzyl alcohol in the presence of a coupling agent to form Boc-DL-aspartic acid benzyl ester.

    Protection of Lysine: DL-lysine is protected by reacting with benzyloxycarbonyl (Cbz) to form Cbz-DL-lysine.

    Formation of Tert-Butyl Ester: The Cbz-DL-lysine is then reacted with tert-butyl alcohol to form Cbz-DL-lysine tert-butyl ester.

    Coupling Reaction: Finally, the protected aspartic acid and lysine derivatives are coupled together using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

In industrial settings, the synthesis of This compound follows similar steps but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Boc-DL-Asp(OBn)-DL-Lys(Cbz)-OtBu: undergoes several types of chemical reactions, including:

    Deprotection Reactions: The protecting groups (Boc, OBn, Cbz, OtBu) can be selectively removed under specific conditions to reveal the free amino acids.

    Coupling Reactions: The compound can be coupled with other amino acids or peptides to form longer peptide chains.

Common Reagents and Conditions

  • Deprotection

    • Boc group: Removed using trifluoroacetic acid (TFA).
    • OBn group: Removed using hydrogenation with palladium on carbon (Pd/C).
    • Cbz group: Removed using hydrogenation with Pd/C or acidic conditions.
    • OtBu group: Removed using TFA.
  • Coupling

    • Common reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), and 1-hydroxybenzotriazole (HOBt).

Major Products Formed

The major products formed from these reactions are the deprotected amino acids and peptides, which can be further used in various biochemical applications.

Scientific Research Applications

Boc-DL-Asp(OBn)-DL-Lys(Cbz)-OtBu: is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:

    Peptide Synthesis: It serves as a building block for the synthesis of peptides and proteins.

    Drug Development: The compound is used in the development of peptide-based drugs.

    Bioconjugation: It is used in the conjugation of peptides to other molecules, such as drugs or imaging agents.

    Biological Studies: The compound is used in studies involving protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions.

Mechanism of Action

The mechanism of action of Boc-DL-Asp(OBn)-DL-Lys(Cbz)-OtBu is primarily related to its role in peptide synthesis. The protecting groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The compound’s molecular targets and pathways are related to its interactions with other amino acids and peptides during synthesis.

Comparison with Similar Compounds

Boc-DL-Asp(OBn)-DL-Lys(Cbz)-OtBu: is unique due to its specific combination of protecting groups, which provide stability and selectivity during peptide synthesis. Similar compounds include:

    Boc-DL-Asp(OBn)-OH: Lacks the lysine component.

    Cbz-DL-Lys-OtBu: Lacks the aspartic acid component.

    Boc-DL-Asp(OBzl)-OH: Similar but with a different ester group (OBzl instead of OBn).

These compounds share similar applications but differ in their specific protecting groups and resulting properties.

Properties

IUPAC Name

tert-butyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H47N3O9/c1-33(2,3)45-30(40)26(19-13-14-20-35-31(41)44-23-25-17-11-8-12-18-25)36-29(39)27(37-32(42)46-34(4,5)6)21-28(38)43-22-24-15-9-7-10-16-24/h7-12,15-18,26-27H,13-14,19-23H2,1-6H3,(H,35,41)(H,36,39)(H,37,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNKEDMVAQBLLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)NC(=O)C(CC(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H47N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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